

Application Note: A Robust HPLC Method for the Analysis of Valsartan Disodium

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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899

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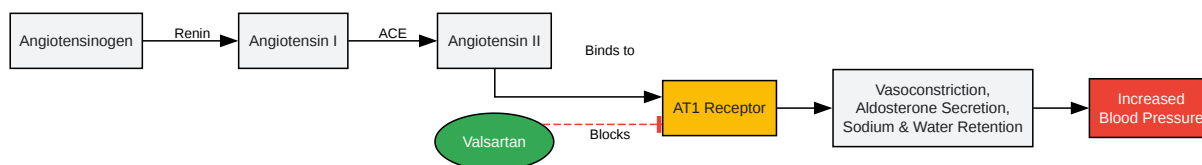
Audience: Researchers, scientists, and drug development professionals.

Introduction

Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist that acts on the AT1 receptor subtype.^[1] By blocking the action of angiotensin II, valsartan causes blood vessels to dilate, which lowers blood pressure.^{[2][3]} It is widely used in the treatment of hypertension, heart failure, and to reduce cardiovascular mortality in patients with left ventricular dysfunction following myocardial infarction.^{[2][4]} Valsartan is available as a free acid, but the disodium salt form offers potential advantages in terms of solubility and formulation.^[5]

Accurate and reliable analytical methods are crucial for the quality control of **valsartan disodium** in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.^{[6][7]} This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase HPLC (RP-HPLC) method for the analysis of **valsartan disodium**.

The mechanism of action of valsartan is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. The following diagram illustrates the RAAS pathway and the point of intervention for valsartan.



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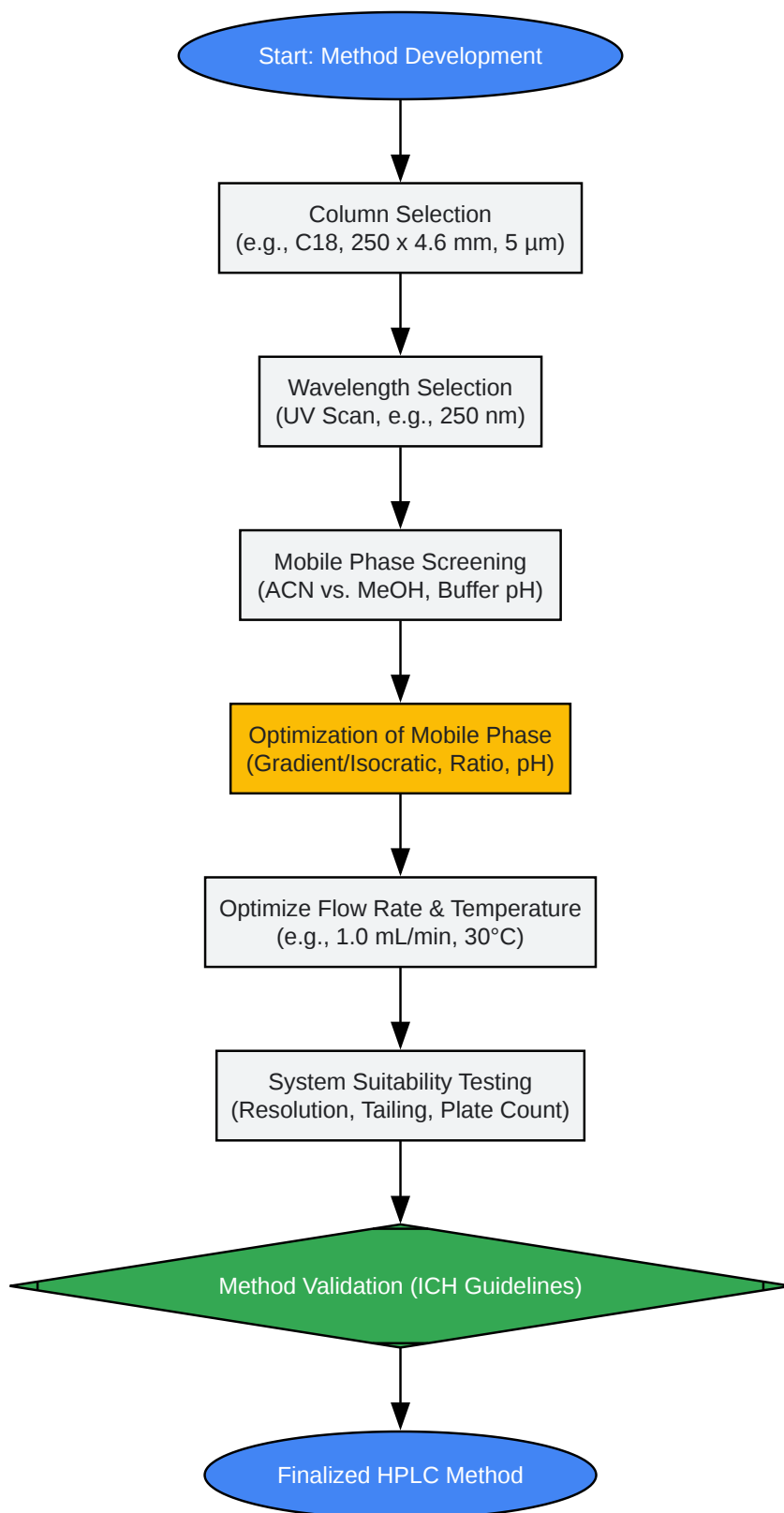
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of valsartan.

Experimental Protocols

Understanding the physicochemical properties of valsartan is essential for developing a suitable HPLC method. Valsartan is an acidic compound with two pKa values, making the pH of the mobile phase a critical parameter for achieving optimal chromatographic separation.^[1]

Property	Valsartan	Valsartan Disodium	Reference
Chemical Structure	N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine	C ₂₄ H ₂₇ N ₅ Na ₂ O ₃	[8][9][10]
Molecular Formula	C ₂₄ H ₂₉ N ₅ O ₃	C ₂₄ H ₂₇ N ₅ Na ₂ O ₃	[4][9]
Molecular Weight	435.52 g/mol	479.48 g/mol	[4][10]
pKa	pKa ₁ = 3.9 (carboxylic acid), pKa ₂ = 4.73 (tetrazole)	Not Applicable	[1]
Solubility	Sparingly soluble in water; soluble in methanol and acetonitrile. ^[1]	Increased water solubility compared to the free acid. ^[5]	[1][5]
UV Maximum (λ _{max})	Approximately 250 nm	Approximately 250 nm	[11]

A systematic approach was employed for the development of the HPLC method. The workflow involved the selection of an appropriate stationary phase, optimization of the mobile phase composition and pH, and fine-tuning of other chromatographic parameters to ensure a robust and reliable method.



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Caption: Workflow for the systematic development of the HPLC method for **valsartan disodium**.

3.1. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
- Data acquisition and processing software.
- Analytical balance.
- pH meter.
- Sonicator.

3.2. Reagents and Materials

- **Valsartan disodium** reference standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Potassium phosphate monobasic (AR grade).
- Orthophosphoric acid (AR grade).
- Water (HPLC grade).
- 0.45 µm membrane filters.

3.3. Preparation of Solutions

- Mobile Phase: A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[\[7\]](#)

- Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio was used as the diluent.[\[11\]](#)
[\[12\]](#)
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **valsartan disodium** reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to the mark with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.
- Sample Solution (for a 160 mg tablet): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 40 mg of valsartan to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

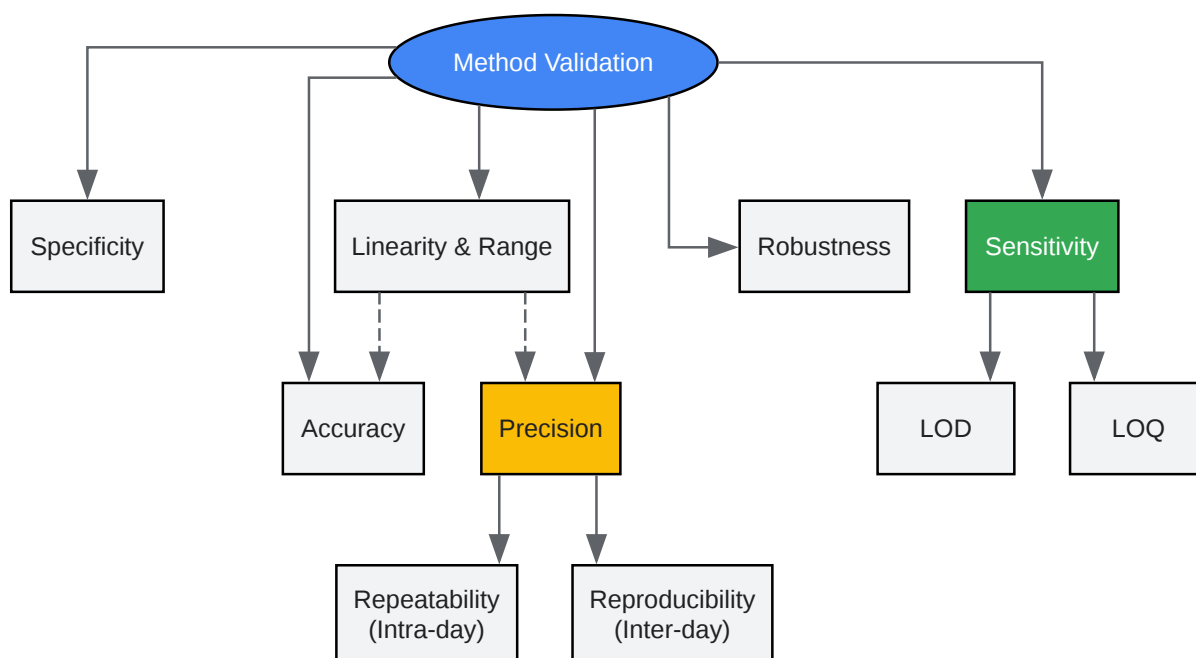
3.4. Chromatographic Conditions

Parameter	Optimized Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.02 M KH ₂ PO ₄ (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	250 nm
Run Time	10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[\[12\]](#)[\[13\]](#) The validation parameters included specificity, linearity,

accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).^{[7][14]}



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Caption: Interrelationship of key parameters for HPLC method validation as per ICH guidelines.

Data Presentation

The results of the method validation are summarized in the following tables.

Table 1: Linearity and Range

Concentration (µg/mL)	Peak Area (mAU*s)
10	215,430
20	432,180
40	865,750
60	1,298,540
80	1,731,230
100	2,165,980
Correlation Coefficient (r ²)	0.9998
Regression Equation	y = 21543x + 1250

Table 2: Accuracy (Recovery Studies)

Spiked Level	Amount Added (mg)	Amount Recovered (mg)	% Recovery	% RSD
80%	32.0	31.8	99.4	0.85
100%	40.0	40.2	100.5	0.65
120%	48.0	47.6	99.2	0.78

Table 3: Precision

Parameter	Concentration (µg/mL)	Measured Peak Area (% RSD, n=6)
Repeatability (Intra-day)	50	0.75
Intermediate Precision (Inter-day)	50	1.20

Table 4: Robustness

Parameter Changed	Variation	Retention Time (min)	Tailing Factor	% RSD of Peak Area
Flow Rate	± 0.1 mL/min	4.5 ± 0.4	1.1 ± 0.1	< 2.0
Mobile Phase pH	± 0.2	4.6 ± 0.2	1.2 ± 0.1	< 2.0
Column Temperature	$\pm 2^{\circ}\text{C}$	4.6 ± 0.1	1.1 ± 0.05	< 2.0

Table 5: LOD and LOQ

Parameter	Concentration ($\mu\text{g/mL}$)
Limit of Detection (LOD)	$0.5 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$1.5 \mu\text{g/mL}$

Conclusion

A simple, specific, accurate, and precise RP-HPLC method for the analysis of **valsartan disodium** has been successfully developed and validated as per ICH guidelines. The method utilizes a C18 column with a mobile phase of buffered acetonitrile, providing excellent separation and peak shape for valsartan. The short run time of 10 minutes makes this method suitable for high-throughput analysis in a quality control setting. The validation data demonstrates that the method is linear, accurate, precise, and robust, making it a reliable tool for the routine analysis of **valsartan disodium** in bulk and pharmaceutical dosage forms.

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